molecular formula C17H13FN4O2S B2612797 N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941988-52-9

N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B2612797
CAS RN: 941988-52-9
M. Wt: 356.38
InChI Key: UBSYATYDUDCSSL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as FP-2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound has shown promising results in various studies, particularly in the field of cancer research.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) discussed the microwave-assisted synthesis of hybrid molecules containing thiazole nuclei and their biological activities, including antimicrobial, antilipase, and antiurease activities. Although the specific compound N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide was not directly mentioned, the research emphasizes the importance of thiazole derivatives in developing potential therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Kinase Inhibition and Anti-proliferative Activity

Gaikwad et al. (2019) synthesized N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides, which showed significant anticancer activity against A-549 and Du-145 cancer cell lines by kinase inhibition and anti-proliferative activities. These findings suggest the compound's potential in cancer treatment, demonstrating the diversity of thiazole derivatives in medicinal chemistry (Gaikwad, Pawar, Pansare, Chavan, Pawar, Shelke, Pawar, & Zine, 2019).

Structural and Vibrational Study

Saeed et al. (2010) conducted a synthesis, crystal X-ray diffraction structure, and vibrational properties study on a compound with a similar structural motif, highlighting the importance of understanding the structural and electronic properties of thiazole derivatives for their potential application in drug design and material science (Saeed, Erben, Abbas, & Flörke, 2010).

Dual Src/Abl Kinase Inhibitor with Antitumor Activity

Lombardo et al. (2004) discovered a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. While the specific compound was not directly studied, this research indicates the potential of thiazole carboxamide derivatives in targeting kinases involved in cancer, suggesting a broader application of similar compounds in oncology (Lombardo, Lee, Chen, Norris, Barrish, Behnia, Castaneda, Cornelius, Das, Doweyko, Fairchild, Hunt, Inigo, Johnston, Kamath, Kan, Klei, Marathe, Pang, Peterson, Pitt, Schieven, Schmidt, Tokarski, Wen, Wityak, & Borzilleri, 2004).

Antiproliferative Activities of Pyrazole-sulfonamide Derivatives

Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives that showed significant antiproliferative activities against HeLa and C6 cell lines. This study contributes to the understanding of how structural modifications in thiazole-containing compounds can enhance their antitumor potential, further supporting the versatility of these derivatives in developing anticancer therapies (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2S/c18-11-6-8-13(9-7-11)19-15(23)14-10-25-17(21-14)22-16(24)20-12-4-2-1-3-5-12/h1-10H,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSYATYDUDCSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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